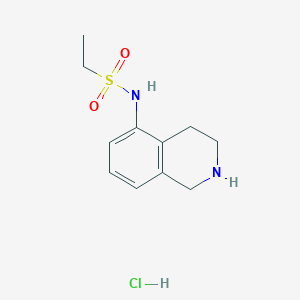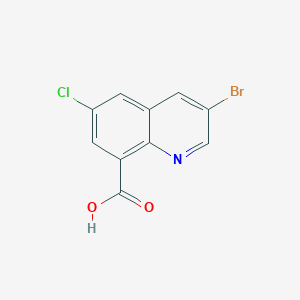
3-Bromo-6-chloroquinoline-8-carboxylic acid
Descripción general
Descripción
3-Bromo-6-chloroquinoline-8-carboxylic acid is a chemical compound used for research and development . It is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromo-6-chloroquinoline-8-carboxylic acid, involves several steps. These include the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . The synthesis process also involves the use of various catalysts and reagents .Molecular Structure Analysis
The molecular formula of 3-Bromo-6-chloroquinoline-8-carboxylic acid is C10H5BrClNO2 . The average mass is 286.509 Da and the mono-isotopic mass is 284.919220 Da .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
- The novel synthesis methods of halogenated quinoline carboxylic acids, including derivatives similar to 3-bromo-6-chloroquinoline-8-carboxylic acid, have been explored for improved yields and efficiencies. For instance, a procedure for obtaining 3-halo-2-phenylquinoline-4-carboxylic acids through a novel process showcasing the synthesis of an amino intermediate followed by its substitution with halogens like chlorine or bromine, demonstrates the versatility and reactivity of these compounds in organic synthesis (Raveglia et al., 1997).
Photolabile Protecting Groups
- Brominated hydroxyquinolines, including compounds with structural similarities to 3-bromo-6-chloroquinoline-8-carboxylic acid, have been developed as photolabile protecting groups. These groups offer high quantum efficiency and sensitivity to multiphoton-induced photolysis, suitable for in vivo applications, highlighting their potential in the controlled release of biological messengers (Fedoryak & Dore, 2002).
Antimicrobial and Antimalarial Agents
- Research into quinoline-based compounds has led to the development of antimicrobial and antimalarial agents. A study synthesizing novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines demonstrates their efficacy against various microorganisms and P. falciparum, showcasing the therapeutic potential of halogenated quinolines (Parthasaradhi et al., 2015).
Environmental Biodegradation
- The environmental biodegradation of chloroquinoline carboxylic acids has been observed, with bacteria capable of utilizing these compounds as carbon sources. This research provides insight into the microbial metabolism of halogenated organic compounds and their potential impact on environmental bioremediation processes (Tibbles, Müller, & Lingens, 1989).
Fungitoxicity Studies
- Studies on the fungitoxicity of halogenated quinolines, including 3-bromo-6-chloro derivatives, have identified their potential as antifungal agents. These compounds exhibit significant fungicidal activity against a range of fungi, highlighting their applicability in developing new antifungal treatments (Gershon, Clarke, & Gershon, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-6-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEMCPLCSXGKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855908 | |
| Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroquinoline-8-carboxylic acid | |
CAS RN |
860206-90-2 | |
| Record name | 8-Quinolinecarboxylic acid, 3-bromo-6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860206-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



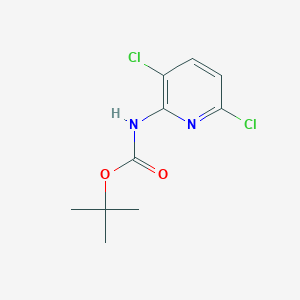
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)
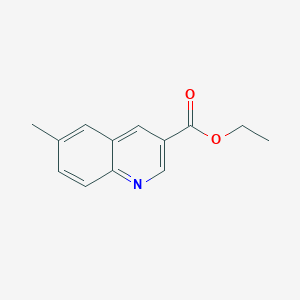
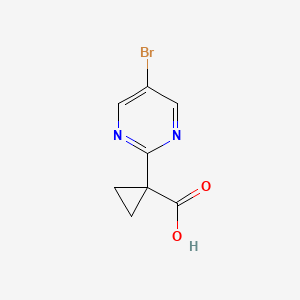
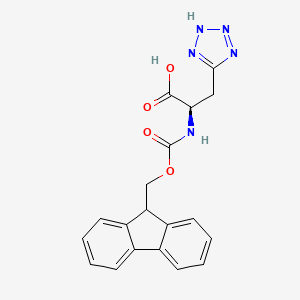
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
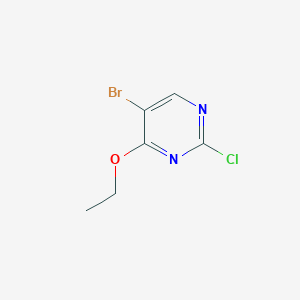
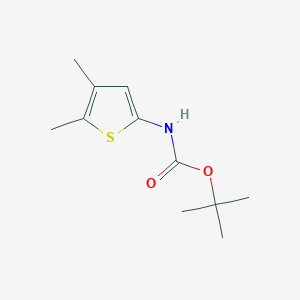
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
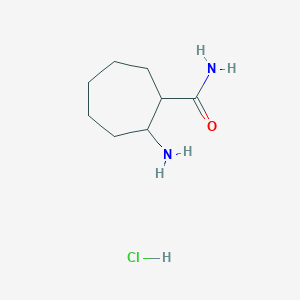
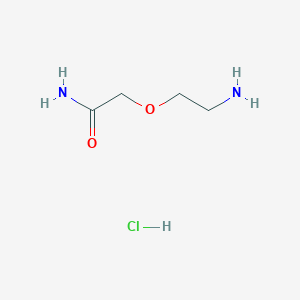
![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
